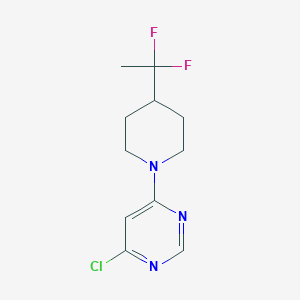
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H14ClF2N3 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, characterized by a chloro group and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to central nervous system disorders and other therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various biological effects. Research indicates that it may influence pathways associated with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression and anxiety disorders.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to piperidine derivatives. For instance, a series of 2-piperidin-4-yl-benzimidazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar piperidine-containing compounds may exhibit comparable effects .
Central Nervous System Effects
The compound’s structural features suggest potential interactions with G-protein-coupled receptors (GPCRs), which are critical in the modulation of various neurological functions. Agonists targeting GPCRs have been shown to stimulate insulin release and influence metabolic processes, indicating that this compound could play a role in the management of metabolic disorders like type 2 diabetes .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study on piperidine derivatives | Identified broad-spectrum antibacterial activity | |
| Evaluation of GPR119 agonists | Demonstrated efficacy in rodent models for diabetes treatment |
Research Applications
This compound serves as a valuable building block in medicinal chemistry. Its applications include:
- Medicinal Chemistry : Utilized in the synthesis of novel pharmaceutical agents targeting various diseases.
- Chemical Biology : Acts as a probe for studying biological mechanisms and enzyme interactions.
- Industrial Applications : Employed in the development of agrochemicals and other industrial products.
Propiedades
IUPAC Name |
4-chloro-6-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-4-17(5-3-8)10-6-9(12)15-7-16-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKBDYUEBLTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















